Product packaging for (4R)-4-Chloro-L-proline(Cat. No.:CAS No. 16214-29-2)

(4R)-4-Chloro-L-proline

Cat. No.: B3048242
CAS No.: 16214-29-2
M. Wt: 149.57 g/mol
InChI Key: UYZNMRJCNSDDFV-DMTCNVIQSA-N
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Description

Significance of L-Proline in Peptide and Protein Architecture

L-proline, a unique secondary amino acid, plays a critical role in the structure of peptides and proteins. Its distinctive cyclic structure imposes significant conformational constraints on the polypeptide backbone, influencing protein folding and stability. In the repeating Xaa-Yaa-Gly sequence of collagen, the most abundant protein in vertebrates, proline is frequently found in the Xaa position, contributing to the formation of the characteristic triple helix. nih.govraineslab.com The post-translational hydroxylation of proline to (2S,4R)-4-hydroxyproline (Hyp) is crucial for the stability of the collagen triple helix at physiological temperatures. nih.govnih.gov

Overview of Non-Canonical Amino Acids and Proline Derivatives

Non-canonical amino acids, which are not among the 20 standard proteinogenic amino acids, are powerful tools for modifying and studying peptides and proteins. The incorporation of these synthetic amino acids can introduce novel functionalities, enhance stability, and provide insights into protein structure and function. Proline analogues, in particular, have been developed with various functional groups to investigate their effects on conformation and biological activity. oup.com These derivatives allow for the systematic alteration of steric and electronic properties within a peptide or protein.

Introduction to Halogenated Proline Analogues: A Focus on Stereochemistry and Electronegativity

Halogenated proline analogues, such as those containing fluorine or chlorine, are of particular interest due to the unique properties of halogens. raineslab.com The high electronegativity of halogens can influence the puckering of the proline ring and the cis/trans isomerization of the peptide bond, which are key determinants of polypeptide conformation. raineslab.comacs.org The stereochemistry of the halogen substitution is critical; for instance, (2S,4R)-4-fluoroproline is known to favor a Cγ-exo ring pucker, while (2S,4S)-4-fluoroproline prefers a Cγ-endo pucker. plos.org Similarly, the stereospecific placement of a chlorine atom, as in (4R)-4-Chloro-L-proline, allows for precise control over the conformational preferences of the proline residue. nih.gov

Research Significance of this compound in Contemporary Chemical Research

This compound serves as a valuable research tool with several key applications. In peptide and protein chemistry, it is used to modulate the stability of structures like the collagen triple helix. nih.gov Studies have shown that incorporating this compound can enhance thermal stability. It is also a versatile chiral building block in organic synthesis, with the chlorine atom acting as a handle for further chemical modifications through substitution reactions. researchgate.net The compound's unique conformational effects and reactivity make it a subject of ongoing research for developing novel peptides, peptidomimetics, and other complex organic molecules. nih.govnih.gov

PropertyDescription
IUPAC Name (2S,4R)-4-chloropyrrolidine-2-carboxylic acid
Molecular Formula C5H8ClNO2
Molecular Weight 149.57 g/mol
Chirality The "L" designation refers to the stereochemistry at the alpha-carbon (C2), which is (S). The "4R" designation specifies the stereochemistry at the C4 position of the pyrrolidine (B122466) ring.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8ClNO2 B3048242 (4R)-4-Chloro-L-proline CAS No. 16214-29-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,4R)-4-chloropyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZNMRJCNSDDFV-DMTCNVIQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20617790
Record name (4R)-4-Chloro-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16214-29-2
Record name (4R)-4-Chloro-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4r 4 Chloro L Proline and Its Derivatives

Stereoselective Synthesis Strategies

The precise control of stereochemistry at the C4 position is paramount in the synthesis of (4R)-4-Chloro-L-proline. Various stereoselective strategies have been developed to achieve this, primarily starting from the readily available and inexpensive precursor, (2S,4R)-4-hydroxy-L-proline (Hyp).

Nucleophilic Substitution Reactions (e.g., SN2 Displacement of Hydroxyl Groups)

A common and effective method for the synthesis of this compound involves the stereospecific nucleophilic substitution of the hydroxyl group in a suitably protected derivative of (2S,4R)-4-hydroxy-L-proline. researchgate.net This transformation typically proceeds via an S(_N)2 mechanism, which results in the inversion of stereochemistry at the C4 position, yielding the desired (4S) configuration, which corresponds to this compound. researchgate.netorganic-chemistry.orgcommonorganicchemistry.com

The hydroxyl group is a poor leaving group and therefore requires activation. This is often achieved by converting it into a better leaving group, such as a tosylate or mesylate. For instance, treatment of N-Boc-protected (2S,4R)-4-hydroxy-L-proline with tosyl chloride forms a tosylate intermediate. Subsequent reaction with a chloride source, such as lithium chloride, facilitates the S(_N)2 displacement to afford the (4R)-chloro derivative. researchgate.net The choice of solvent and temperature is crucial for maximizing the stereoselectivity of the reaction, with aprotic solvents and low temperatures generally favoring the inversion of configuration.

Table 1: Reagents for Nucleophilic Substitution of Hydroxyl Groups in Proline Derivatives
Reagent for Hydroxyl ActivationChloride SourceTypical Protecting GroupsKey Outcome
Tosyl chloride (TsCl)Lithium chloride (LiCl)Boc, FmocInversion of stereochemistry (SN2)
Mesyl chloride (MsCl)Tetrabutylammonium chloride (TBACl)Cbz, BocInversion of stereochemistry (SN2)
Thionyl chloride (SOCl₂)- (Reagent is the chloride source)BocStereochemical outcome can be variable

Appel Reaction and Related Halogenation Protocols

The Appel reaction provides a mild and efficient method for the conversion of alcohols to alkyl halides, including the chlorination of hydroxyproline (B1673980) derivatives. organic-chemistry.orgwikipedia.orgalfa-chemistry.com This reaction utilizes triphenylphosphine (B44618) (PPh(_3)) and a carbon tetrahalide, such as carbon tetrachloride (CCl(_4)), to achieve the transformation. wikipedia.orgalfa-chemistry.com The reaction proceeds with inversion of configuration, making it a suitable method for the stereoselective synthesis of this compound from (2S,4R)-4-hydroxy-L-proline. organic-chemistry.orgcommonorganicchemistry.comalfa-chemistry.com

The mechanism involves the formation of a phosphonium (B103445) salt from the reaction of triphenylphosphine and carbon tetrachloride. wikipedia.orgnrochemistry.com The alcohol then attacks the phosphorus atom, leading to the formation of an oxyphosphonium intermediate. organic-chemistry.orgalfa-chemistry.com Subsequent intramolecular S(_N)2 attack by the chloride ion results in the formation of the alkyl chloride and triphenylphosphine oxide. organic-chemistry.orgalfa-chemistry.com The high driving force for this reaction is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide. wikipedia.org

Variations of the Appel reaction using other halogenating agents, such as N-chlorosuccinimide (NCS) in combination with triphenylphosphine, have also been successfully employed for the chlorination of alcohols. nrochemistry.com

Asymmetric Approaches and Chiral Induction in Synthesis

While many syntheses of this compound utilize a chiral pool approach starting from hydroxyproline, asymmetric methods that establish the stereocenters from achiral or racemic precursors are also of significant interest. These approaches often rely on the use of chiral catalysts or auxiliaries to induce stereoselectivity. nih.govuow.edu.au

One strategy involves the catalytic asymmetric alkylation of glycine (B1666218) derivatives. nih.govacs.org For instance, a phase-transfer catalyst derived from a chinchona alkaloid can be used to direct the enantioselective alkylation of a glycine imine with a suitable electrophile, leading to the formation of a 4-substituted proline precursor with high enantiomeric excess. nih.gov Subsequent functional group manipulations can then introduce the chlorine atom at the C4 position.

Another approach is the diastereoselective alkylation of proline enolates. nih.gov The stereochemical outcome of these reactions can be influenced by the N-protecting group and the reaction conditions. nih.gov By carefully selecting these parameters, it is possible to control the diastereoselectivity of the alkylation and obtain the desired stereoisomer.

Enzymatic Synthesis and Biocatalytic Routes

The use of enzymes in organic synthesis offers several advantages, including high stereoselectivity, mild reaction conditions, and environmental compatibility. nih.govmanchester.ac.uk While the direct enzymatic chlorination of L-proline at the C4 position to produce this compound is not a widely established route, the broader field of enzymatic halogenation provides a foundation for potential future developments. nih.govmanchester.ac.uk

Halogenase enzymes, which are responsible for the biosynthesis of halogenated natural products, are capable of regioselectively and stereoselectively introducing halogen atoms into a wide range of organic molecules. nih.govmanchester.ac.uk These enzymes are broadly classified into two main types: flavin-dependent halogenases and non-heme iron-dependent halogenases. nih.gov Flavin-dependent halogenases typically catalyze electrophilic halogenation on electron-rich substrates, while non-heme iron-dependent halogenases can halogenate unactivated C-H bonds. nih.gov

While the direct application of known halogenases for the synthesis of this compound may be challenging, enzyme engineering and directed evolution could be employed to develop a biocatalyst with the desired activity and selectivity. Another potential biocatalytic approach involves the use of dehydratases. For example, trans-4-hydroxy-L-proline dehydratase, a glycyl radical enzyme, catalyzes the dehydration of hydroxyproline. nih.gov It is conceivable that a modified enzyme could be developed to catalyze a related transformation involving chlorination.

Protecting Group Strategies and Their Influence on Synthetic Pathways

For the amine group, the most commonly used protecting groups are the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. nih.govthieme-connect.de The Boc group is stable under a wide range of conditions but is readily removed with acid. rsc.org The Fmoc group is base-labile and is particularly useful in solid-phase peptide synthesis. researchgate.net

The carboxylic acid is typically protected as an ester, such as a methyl or benzyl (B1604629) ester. nih.govresearchgate.net These esters can be saponified under basic conditions to regenerate the free carboxylic acid.

The selection of protecting groups must be orthogonal, meaning that they can be removed selectively without affecting other protecting groups in the molecule. rsc.orgiris-biotech.de This is particularly important in multi-step syntheses and in the context of peptide synthesis where multiple protecting groups are employed. nih.govnih.gov For example, in the synthesis of a peptide containing this compound, the use of an Fmoc group for the N-terminus, a t-butyl-based protecting group for the side chain of another amino acid, and a benzyl ester for the C-terminus would allow for their selective removal under different conditions.

Table 2: Common Protecting Groups in the Synthesis of this compound
Functional GroupProtecting GroupAbbreviationCleavage Conditions
Amine (N-terminus)tert-ButyloxycarbonylBocAcidic (e.g., TFA)
9-FluorenylmethyloxycarbonylFmocBasic (e.g., piperidine)
Carboxylic Acid (C-terminus)Methyl ester-OMeSaponification (e.g., NaOH)
Benzyl ester-OBnHydrogenolysis (e.g., H₂, Pd/C)

Proline Editing: A Modular Approach for Peptide-Incorporated Modifications

"Proline editing" is a powerful and versatile strategy for the post-synthetic modification of proline residues within a peptide chain. nih.govnih.govacs.org This modular approach allows for the introduction of a wide variety of functional groups at the C4 position of proline, including chlorine, with high stereospecificity. nih.govnih.gov This method is particularly valuable as it circumvents the need to synthesize and incorporate a pre-functionalized proline amino acid during peptide synthesis. nih.govnih.gov

The general strategy involves the incorporation of (2S,4R)-4-hydroxy-L-proline (Hyp) into a peptide using standard solid-phase peptide synthesis (SPPS). nih.govnih.gov The hydroxyl group of the Hyp residue is then selectively modified while the peptide is still attached to the solid support. nih.govacs.org This is achieved by first protecting the hydroxyl group, often with a trityl group, which can be orthogonally removed later in the synthesis. nih.gov

Once the desired peptide sequence is assembled, the protecting group on the Hyp hydroxyl is removed, and the free hydroxyl group is then subjected to a stereospecific chemical transformation. nih.gov For the synthesis of a this compound containing peptide, this would involve a reaction that proceeds with inversion of configuration, such as a Mitsunobu reaction with a chloride source or an Appel-type reaction. nih.gov This "editing" of the proline residue provides a rapid and efficient means to generate a library of peptides with diverse functionalities at the proline C4 position. nih.govnih.govsci-hub.se

Synthesis of Key Intermediates for this compound Derivatization

The strategic derivatization of this compound is fundamental to its application in medicinal chemistry and peptide science, enabling the modulation of conformational properties and biological activity. The synthesis of key intermediates, particularly those with appropriate protecting groups on the amine and carboxyl functionalities, is a critical first step for these derivatizations. These protected intermediates serve as versatile building blocks for further chemical modifications, such as peptide synthesis or the introduction of diverse functional groups at the proline ring.

A common and efficient strategy for preparing chlorinated proline derivatives involves the stereospecific conversion of the more readily available (2S,4R)-4-hydroxy-L-proline (Hyp). raineslab.comnih.gov This precursor, with its defined stereochemistry, allows for controlled introduction of the chlorine atom, typically with inversion of configuration. The choice of protecting groups is crucial and is dictated by the intended subsequent reactions. The tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups are frequently used for N-protection due to their different lability conditions, providing orthogonal protection strategies essential in peptide synthesis. raineslab.comnih.goviris-biotech.de Similarly, ester groups like benzyl (Bn) or methyl (Me) are employed to protect the carboxylic acid. raineslab.comgoogle.com

One of the most widely used methods for the chlorination of N-protected 4-hydroxyproline (B1632879) esters is the Appel reaction. raineslab.comnih.gov This reaction, which utilizes triphenylphosphine (PPh₃) and a carbon tetrahalide like carbon tetrachloride (CCl₄), proceeds with inversion of stereochemistry at the C4 position. This ensures that the (4R)-hydroxyl group of a protected Hyp derivative is converted to the desired (4S)-chloro group, or conversely, a (4S)-hydroxyl group is converted to a (4R)-chloro group. nih.govsci-hub.se

The synthesis of these intermediates is often a multi-step process that begins with the protection of commercially available hydroxyproline. For example, N-Boc-4-hydroxyproline can be esterified and then subjected to chlorination to yield a fully protected chloro-proline derivative, which can then be selectively deprotected to provide the desired intermediate for the next synthetic step. raineslab.comnih.gov

N-Protected and Esterified Intermediates

The preparation of N-Boc and N-Fmoc protected this compound and its esters are well-established routes that provide key building blocks for solid-phase peptide synthesis (SPPS) and other synthetic elaborations.

A typical synthetic sequence starts from N-tert-Butyloxycarbonyl-(2S,4R)-4-hydroxyproline benzyl ester (Boc-Hyp-OBn). nih.gov This starting material undergoes an Appel reaction to produce N-tert-Butyloxycarbonyl-(2S,4R)-4-chloroproline Benzyl Ester. raineslab.comnih.gov This intermediate can then be further modified. For instance, the benzyl ester can be removed via hydrogenolysis to yield N-tert-Butyloxycarbonyl-(2S,4R)-4-chloroproline (Boc-Clp-OH). nih.gov Subsequently, the Boc group can be cleaved using acidic conditions (e.g., HCl in dioxane), and a different protecting group, such as Fmoc, can be introduced to yield N-9-Fluorenylmethoxycarbonyl-(2S,4R)-4-chloroproline (Fmoc-Clp-OH). nih.gov This exchange of protecting groups provides a versatile intermediate suitable for Fmoc-based peptide synthesis. nih.gov

Another important class of intermediates are the N-acetylated methyl esters, such as N-(Acetyl)-(2S,4R)-4-chloroproline Methyl Ester (Ac-Clp-OMe). nih.gov These are valuable for conformational studies, helping to determine the effects of the 4-chloro substitution on proline ring pucker and peptide-bond isomerization. raineslab.comnih.gov Their synthesis typically involves the cleavage of the N-Boc group from a protected precursor with acidic methanol, which also forms the methyl ester, followed by acetylation. nih.gov

Table 1: Synthesis of Key Protected this compound Intermediates
Starting MaterialReagents/ConditionsProduct (Intermediate)Reported YieldReference
N-tert-Butyloxycarbonyl-(2S,4R)-4-hydroxyproline Benzyl Ester (Boc-Hyp-OBn)Triphenylphosphine (PPh₃), Carbon tetrachloride (CCl₄), in anhydrous CH₂Cl₂ at 0 °CN-tert-Butyloxycarbonyl-(2S,4R)-4-chloroproline Benzyl Ester97% raineslab.comnih.gov
N-tert-Butyloxycarbonyl-(2S,4R)-4-chloroproline Benzyl EsterH₂, Pd/CN-tert-Butyloxycarbonyl-(2S,4R)-4-chloroproline (Boc-Clp-OH)Not specified nih.gov
N-tert-Butyloxycarbonyl-(2S,4R)-4-chloroproline1) 4 N HCl in dioxane; 2) Fmoc-OSu, NaHCO₃N-9-Fluorenylmethoxycarbonyl-(2S,4R)-4-chloroproline (Fmoc-Clp-OH)Quantitative nih.gov
N-tert-Butyloxycarbonyl-(2S,4R)-4-chloroproline1) Acidic methanol; 2) Acetyl chloride, N,N-dimethylaminopyridineN-(Acetyl)-(2S,4R)-4-chloroproline Methyl Ester (Ac-Clp-OMe)76% nih.gov

Intermediates for Further Ring Functionalization

Beyond protection for peptide synthesis, key intermediates are synthesized to allow for further functionalization of the proline ring itself. An example is the synthesis of (2S,3R,4R)-4-chloro-3-hydroxyproline. oup.com This compound introduces an additional functional group (a hydroxyl group) onto the chlorinated proline scaffold, offering another site for derivatization.

The synthesis of this di-substituted proline analog starts from Boc-3,4-dehydro-L-proline. oup.com This unsaturated precursor is first converted to its phenacyl ester. Subsequent treatment with m-chloroperbenzoic acid (m-CPBA) leads to a stereoselective epoxidation. oup.com The resulting epoxide is a crucial intermediate. Ring-opening of this epoxide with a chloride source, such as the combination of HCl and dioxane, yields the desired (2S,3R,4R)-4-chloro-3-hydroxyproline derivative after deprotection. oup.com The stability of this product under mild alkaline conditions makes it suitable for use in conventional peptide synthesis. oup.com

Table 2: Synthesis of Intermediates for Proline Ring Functionalization
Starting MaterialKey Transformation StepsKey IntermediateFinal ProductReference
Boc-3,4-dehydro-L-proline1. Phenacyl ester formation (Phenacyl bromide, Et₃N) 2. Epoxidation (m-CPBA) 3. Epoxide ring-opening with chloride sourceBoc-(2S,3R,4R)-epoxy-L-proline phenacyl ester(2S,3R,4R)-4-Chloro-3-hydroxyproline oup.com

These synthetic methodologies provide access to a range of versatile this compound intermediates. The ability to selectively protect the amine and carboxyl groups, as well as to introduce additional functional groups onto the pyrrolidine (B122466) ring, is essential for exploring the full potential of this unique amino acid in the design of novel peptides, peptidomimetics, and other biologically active molecules.

Conformational Analysis and Stereoelectronic Effects in 4r 4 Chloro L Proline

Pyrrolidine (B122466) Ring Pucker Conformations: Cγ-exo and Cγ-endo Preferences

For proline itself, there is a slight preference for the Cγ-endo conformation. nih.govraineslab.com However, the introduction of a substituent at the 4-position can significantly shift this equilibrium. kvinzo.com In the case of (4R)-4-Chloro-L-proline (Clp), the presence of the electronegative chlorine atom at the 4R position strongly favors the Cγ-exo pucker. nih.gov This preference is a direct consequence of stereoelectronic effects, which will be discussed in detail in section 3.3.1. nih.govraineslab.com This Cγ-exo preference is also observed in other 4R-substituted prolines with electron-withdrawing groups, such as (4R)-4-hydroxyproline (Hyp) and (4R)-4-fluoroproline (Flp). kvinzo.comnih.gov

In contrast, the diastereomer, (4S)-4-Chloro-L-proline (clp), exhibits conformational properties more similar to unsubstituted proline, with a preference for the Cγ-endo pucker. nih.gov This highlights the stereospecific nature of the substituent's influence on the ring's conformation.

Table 1: Predominant Pyrrolidine Ring Pucker in Proline Analogs
CompoundPredominant Ring PuckerReference
L-ProlineCγ-endo (slight preference) nih.govraineslab.com
This compound (Clp)Cγ-exo nih.gov
(4S)-4-Chloro-L-proline (clp)Cγ-endo nih.gov
(4R)-4-Hydroxy-L-proline (Hyp)Cγ-exo kvinzo.com
(4R)-4-Fluoro-L-proline (Flp)Cγ-exo kvinzo.com

Prolyl Peptide Bond Isomerization: cis/trans Equilibria

Unlike most other amino acid residues, the peptide bond preceding a proline residue (the prolyl peptide bond) can readily adopt both cis and trans conformations. caltech.edu The interconversion between these two isomers, known as cis/trans isomerization, is a relatively slow process and can be a rate-limiting step in protein folding. biorxiv.orgscispace.com The ratio of trans to cis isomers (K_trans/cis_) is a key parameter in understanding the conformational landscape of proline-containing peptides.

The puckering of the pyrrolidine ring is closely correlated with the cis/trans equilibrium of the adjacent peptide bond. nih.gov Specifically, a Cγ-exo pucker tends to stabilize the trans conformation of the peptide bond, while a Cγ-endo pucker is often associated with the cis conformation. scispace.comnih.gov

For this compound, its strong preference for the Cγ-exo pucker results in a higher trans/cis ratio compared to unsubstituted proline. nih.gov In a model compound, N-acetyl-(4R)-4-chloro-L-proline methyl ester (Ac-Clp-OMe), the K_trans/cis_ was determined to be 5.4 in aqueous solution. nih.gov This is higher than the K_trans/cis_ of 4.6 for N-acetyl-L-proline methyl ester (Ac-Pro-OMe), indicating a greater preference for the trans isomer. nih.gov Conversely, N-acetyl-(4S)-4-chloro-L-proline methyl ester (Ac-clp-OMe) was found to have a K_trans/cis_ of 2.2, reflecting its preference for the Cγ-endo pucker and a consequently higher population of the cis isomer. nih.gov

Table 2: K_trans/cis_ Values for N-acetylated Proline Methyl Esters
CompoundK_trans/cis_Reference
Ac-Pro-OMe4.6 nih.gov
Ac-Clp-OMe (this compound derivative)5.4 nih.gov
Ac-clp-OMe ((4S)-4-Chloro-L-proline derivative)2.2 nih.gov

Influence of the 4-Chloro Substituent on Pyrrolidine Ring Pucker and Peptide Bond Conformation

The chlorine atom at the 4R-position exerts its influence on the conformation of the proline ring and the adjacent peptide bond through a combination of stereoelectronic and steric effects.

Stereoelectronic Effects: The Gauche Effect and n→π Interactions*

The primary stereoelectronic effect governing the conformational preference of this compound is the gauche effect. nih.govraineslab.com This effect describes the tendency of a molecule to adopt a conformation where adjacent polar bonds are oriented gauche (with a dihedral angle of approximately ±60°) to each other. raineslab.com In this compound, the electron-withdrawing chlorine atom favors a gauche relationship with the amide nitrogen of the pyrrolidine ring. nih.gov This is achieved through hyperconjugative interactions, specifically the overlap of the electron-rich σ C-H orbitals with the electron-deficient σ* C-Cl orbital. nih.govnih.gov This gauche preference forces the pyrrolidine ring into the Cγ-exo pucker. nih.govraineslab.com

The Cγ-exo pucker, in turn, facilitates another important stereoelectronic interaction: the n→π* interaction. raineslab.comnih.gov This involves the donation of electron density from a lone pair (n) of the preceding carbonyl oxygen to the antibonding orbital (π) of the prolyl carbonyl group. raineslab.comnih.gov This interaction is geometrically favorable only when the peptide bond is in the trans conformation and the proline ring is in the Cγ-exo pucker. raineslab.comnih.gov The n→π interaction provides additional stabilization to the trans conformation, further contributing to the high trans/cis ratio observed for this compound. raineslab.com

Steric and Electronic Contributions of the Chlorine Atom

The conformational preferences of substituted prolines are a result of the interplay between stereoelectronic and steric effects. nih.gov While the electronegativity of the chlorine atom is the driving force behind the gauche effect, its size also plays a role. Chlorine has a significantly larger covalent radius than fluorine but is also more electronegative than a methyl group. nih.gov

In the case of this compound, the stereoelectronic effects dominate, leading to the Cγ-exo pucker despite any potential steric hindrance. nih.gov However, the size of the chlorine atom can become a significant factor in certain contexts, such as in the tightly packed structure of the collagen triple helix, where it can lead to deleterious steric interactions between adjacent peptide strands. nih.gov

The electron-withdrawing nature of the chlorine atom also has a direct electronic impact, increasing the electrophilicity at the C4 position. This can influence the reactivity of the molecule in peptide synthesis.

Spectroscopic and Computational Approaches to Conformational Elucidation

A combination of spectroscopic techniques and computational methods is essential for a detailed understanding of the conformational landscape of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Studies

NMR spectroscopy is a powerful tool for investigating the conformation of proline derivatives in solution. biorxiv.orgacs.org Key NMR parameters, such as chemical shifts and coupling constants, are sensitive to the local geometry and can be used to determine the predominant ring pucker and the cis/trans ratio of the peptide bond. researchgate.net

For instance, the trans/cis ratio (K_trans/cis_) of N-acetylated proline derivatives can be determined by integrating the signals corresponding to the two isomers in the ¹³C NMR spectrum. nih.gov ¹H NMR spectroscopy is also crucial, with the observation of distinct sets of signals for the cis and trans isomers allowing for their quantification. acs.org Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide through-space distance information, which helps to differentiate between cis and trans conformers. acs.org The analysis of ³J coupling constants can also provide insights into the dihedral angles of the peptide backbone and the pyrrolidine ring. scispace.com

X-ray Crystallography for Solid-State Conformation

X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of crystalline solids, providing precise measurements of molecular geometry and conformation in the solid state. ncl.ac.uklibretexts.org This method has been crucial in elucidating the structural properties of this compound derivatives, offering insights into the influence of the chlorine substituent on the pyrrolidine ring's conformation.

Detailed research on an acetylated methyl ester derivative, Ac-(2S,4R)-4-chloroproline-OMe (Ac-Clp-OMe), revealed its solid-state conformation through single-crystal X-ray diffraction. nih.gov The analysis demonstrated that the crystal structure of Ac-Clp-OMe is virtually identical to that of Ac-(2S,4R)-4-hydroxyproline-OMe (Ac-Hyp-OMe). nih.gov This finding is significant because it highlights the powerful influence of stereoelectronic effects over steric bulk in dictating the ring's preferred pucker.

The pyrrolidine ring of proline can adopt two primary, low-energy conformations known as Cγ-exo and Cγ-endo puckers. plos.org In the Cγ-exo pucker, the Cγ atom is displaced on the opposite side of the ring from the carboxylate group, whereas in the Cγ-endo pucker, it is on the same side. plos.org For (4R)-substituted prolines like this compound and (4R)-4-hydroxy-L-proline, the Cγ-exo conformation is strongly favored due to a stereoelectronic gauche effect. nih.govnih.gov The electronegative substituent at the C4 position prefers to be in an axial position relative to the nitrogen atom's lone pair, which stabilizes the Cγ-exo pucker. nih.gov The crystallographic data for Ac-Clp-OMe confirms this preference. nih.gov

The table below summarizes key conformational parameters determined from crystallographic studies of Ac-Clp-OMe and related compounds, illustrating the preference for the Cγ-exo pucker.

CompoundPyrrolidine Ring PuckerAmide Bond Isomerism (K_trans/cis)Reference
Ac-(2S,4R)-4-chloroproline-OMe (Ac-Clp-OMe)Cγ-exo5.4 nih.gov
Ac-(2S,4R)-4-hydroxyproline-OMe (Ac-Hyp-OMe)Cγ-exo>4.6 nih.gov
Ac-Pro-OMeCγ-endo (slight preference)4.6 nih.gov

Table 1: Conformational data for Ac-(4R)-Clp-OMe and related proline derivatives.

The preference for a Cγ-exo pucker in this compound preorganizes the peptide backbone into a conformation that is favorable for forming stable triple helices, similar to the role of hydroxyproline (B1673980) in collagen. nih.govnih.gov This structural preorganization is a direct consequence of the stereoelectronic effect exerted by the chlorine atom. nih.gov

Molecular Dynamics (MD) Simulations and Quantum Mechanical Calculations

Alongside experimental methods like X-ray crystallography, computational techniques such as Molecular Dynamics (MD) simulations and quantum mechanical (QM) calculations provide profound insights into the conformational landscape of this compound. mdpi.com These methods allow for the exploration of dynamic behaviors in solution and the quantification of energetic differences between various conformations, which can be challenging to observe experimentally.

Quantum mechanical calculations have been employed to study the conformational behavior of proline analogues. cnr.it For 4-substituted prolines, these calculations help to dissect the contributions of steric and stereoelectronic effects. nih.gov The electronegativity of the substituent at the C4 position plays a crucial role. Chlorine is the third-most electronegative element and possesses an inductive effect similar to that of fluorine and greater than that of a hydroxyl group. nih.gov QM calculations, particularly through natural bond order (NBO) analysis, suggest that the σ*C–Cl orbital has a high acceptor ability for hyperconjugative interactions, which is the basis of the stereoelectronic effect that stabilizes the Cγ-exo pucker in the (4R) isomer. nih.gov

MD simulations and QM calculations have been used to investigate the relationship between the ring pucker and the cis/trans isomerization of the preceding peptide bond (the ω angle). mdpi.com The Cγ-exo pucker, favored by this compound, has been shown to stabilize the trans conformation of the amide bond. mdpi.comscispace.com This is reflected in the experimentally determined equilibrium constant between the trans and cis isomers (K_trans/cis_), which is higher for Ac-(4R)-Clp-OMe (5.4) than for Ac-Pro-OMe (4.6). nih.gov In contrast, the (4S) isomer, (4S)-4-chloroproline, which prefers a Cγ-endo pucker, has a much lower K_trans/cis_ value of 2.2, favoring the cis amide bond. nih.gov

Computational studies on related fluorinated prolines have further solidified these concepts. Simulations show that incorporating (2S,4R)-4-fluoroproline, which also favors the Cγ-exo pucker due to stereoelectronic effects, can stabilize protein structures by pre-organizing the backbone. plos.org These findings are directly applicable to understanding the conformational impact of this compound.

The table below summarizes findings from computational and related experimental studies on the conformational preferences of 4-substituted prolines.

Proline DerivativeFavored Ring PuckerEffect on Amide BondPrimary Driving ForceReference
This compoundCγ-exoStabilizes transStereoelectronic nih.gov
(4S)-4-Chloro-L-prolineCγ-endoStabilizes cisStereoelectronic nih.gov
(4R)-4-Hydroxy-L-prolineCγ-exoStabilizes transStereoelectronic nih.govnih.gov
(4R)-4-Fluoro-L-prolineCγ-exoStabilizes transStereoelectronic plos.orgmdpi.com
L-ProlineCγ-endo (slight)Less preference for transWeaker intrinsic effects nih.gov

Table 2: Summary of conformational preferences for 4-substituted prolines from computational and experimental analysis.

Applications in Peptide and Protein Engineering and Biomolecular Research

Modulation of Peptide and Protein Conformation and Stability

Stabilization of Collagen Triple Helices and Collagen Mimetics

Collagen, the most abundant protein in animals, is characterized by its unique triple helix structure, a right-handed supercoil of three left-handed polyproline II-type helices. The stability of this structure is highly dependent on the presence of proline and its hydroxylated form, (2S,4R)-4-hydroxyproline (Hyp), in the repeating Xaa-Yaa-Gly sequence. nih.govpnas.orgwisc.edu

Research has demonstrated that substituting (4R)-4-Chloro-L-proline (Clp) for proline in the Yaa position of collagen-mimetic peptides leads to a significant increase in the stability of the triple helix. nih.govscispace.com This stabilization is attributed to stereoelectronic effects, where the electronegative chlorine atom favors a Cγ-exo pucker of the pyrrolidine (B122466) ring. nih.gov This pre-organizes the peptide backbone into the conformation required for triple helix formation, thus reducing the entropic cost of folding. nih.govplos.org For instance, the triple helix of (Pro-Clp-Gly)10 is considerably more stable than that of (Pro-Pro-Gly)10. nih.govscispace.com This principle allows for the creation of synthetic collagen mimetics with a wide range of thermal stabilities, which is crucial for the development of novel biomaterials. nih.gov

Effects on Globular Protein Folding and Stability (e.g., Ubiquitin)

The stabilizing effects of 4-substituted prolines are not limited to fibrous proteins like collagen. In globular proteins, the strategic incorporation of these analogs can also enhance thermal stability and influence folding pathways. A notable example is the study of human ubiquitin, a small, highly conserved regulatory protein. plos.orgnih.gov

When the three proline residues in ubiquitin, which all naturally adopt a Cγ-exo pucker and are in the trans conformation, were replaced with (2S,4R)-4-fluoroproline, a closely related analog to this compound, the resulting protein exhibited increased thermal stability. plos.orgnih.govencyclopedia.pub This stabilization is a direct consequence of the fluorine atom's stereoelectronic effect, which pre-organizes the proline ring into the native Cγ-exo conformation, thereby lowering the entropic penalty of folding. plos.org The fluorinated ubiquitin was also found to retain its full biological activity. plos.orgnih.gov Similar principles of stabilization through pre-organization are expected to apply to the incorporation of this compound in globular proteins.

Probing Protein Folding Kinetics and Mechanisms

The cis/trans isomerization of the peptide bond preceding a proline residue is often a rate-limiting step in protein folding. sigmaaldrich.com 4-substituted proline analogs, by influencing the equilibrium between the cis and trans isomers, can be used to probe the kinetics and mechanisms of protein folding. encyclopedia.pub

Studies on ubiquitin folding have shown that replacement of proline with (2S,4R)-4-fluoroproline, which favors the trans conformation, can accelerate the early stages of the folding process. plos.orgnih.gov This is because it constrains the number of possible conformations in the unfolded state, guiding the protein more efficiently towards its native structure. plos.orgnih.gov While specific kinetic data for this compound in this context is less prevalent, its similar stereoelectronic properties to the fluoro-analog suggest it would also influence folding kinetics by favoring the trans conformation. nih.govmdpi.com

Design of Conformationally Constrained Peptides and Peptidomimetics

The rigid structure of the proline ring is a valuable feature in the design of peptides and peptidomimetics with specific, predictable conformations. sigmaaldrich.comuni-regensburg.de The introduction of a substituent at the 4-position, as in this compound, further constrains the ring's pucker, leading to more defined peptide backbone geometries. nih.govnih.gov

This conformational restriction is a powerful tool for designing peptides that can, for example, mimic the structure of a protein's binding site to act as inhibitors or modulators of protein-protein interactions. uni-regensburg.deresearchgate.net By fixing the local conformation, these analogs can enhance binding affinity and specificity, as well as improve stability against enzymatic degradation. uni-regensburg.de The ability to synthesize a wide array of 4-substituted prolines allows for the fine-tuning of these properties. nih.gov

Comparison of this compound with Other 4-Substituted Proline Analogues in Biomolecular Systems

The effects of this compound on biomolecular systems are best understood in comparison to other 4-substituted proline analogs, such as (2S,4R)-4-fluoroproline (Flp) and (2S,4R)-4-hydroxyproline (Hyp). nih.govmdpi.com

Analogue Effect on Collagen Triple Helix Stability (in Yaa position) Primary Stabilizing Factor Pyrrolidine Ring Pucker Preference
This compound (Clp)Significantly increasesStereoelectronic (gauche effect)Cγ-exo nih.gov
(2S,4R)-4-Fluoroproline (Flp)Markedly increases wisc.edunih.govStereoelectronic (gauche effect) nih.govpsu.edunih.govCγ-exo wisc.edumdpi.com
(2S,4R)-4-Hydroxyproline (Hyp)Increases nih.govpnas.orgStereoelectronic (gauche effect) nih.govpsu.edunih.govCγ-exo nih.gov
(2S,4S)-4-Fluoroproline (flp)Decreases wisc.eduN/ACγ-endo wisc.edumdpi.com

In the context of collagen stability, both this compound and (2S,4R)-4-fluoroproline are more stabilizing than the naturally occurring (2S,4R)-4-hydroxyproline when placed in the Yaa position. nih.govnih.gov This is attributed to the stronger electron-withdrawing nature of chlorine and fluorine compared to the hydroxyl group, which leads to a more pronounced stereoelectronic effect favoring the Cγ-exo pucker required for the triple helix. nih.govnih.gov The diastereomer, (2S,4S)-4-fluoroproline, with its preference for the Cγ-endo pucker, destabilizes the collagen triple helix when in the Yaa position. wisc.edu

In globular proteins like ubiquitin, the choice of a 4-substituted proline analog is dictated by the native conformation of the proline residue being replaced. plos.org For prolines in a Cγ-exo pucker, (4R)-substituted analogs like this compound and (2S,4R)-4-fluoroproline are expected to be stabilizing. plos.org Conversely, for prolines in a Cγ-endo pucker, (4S)-substituted analogs would be the logical choice for enhancing stability. mdpi.com

Role As a Chiral Building Block and Precursor in Advanced Organic Synthesis

Asymmetric Synthesis of Diverse Organic Molecules

The inherent chirality of (4R)-4-Chloro-L-proline makes it an excellent starting material and catalyst for asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule. L-proline and its derivatives are widely recognized as effective organocatalysts in various chemical transformations, including aldol (B89426) reactions, Michael additions, and Mannich reactions. researchgate.netclockss.orgmdpi.com These reactions are fundamental for creating carbon-carbon bonds, a crucial step in building the skeletons of organic molecules.

The introduction of a chlorine atom at the 4-position of the proline ring influences the catalyst's steric and electronic properties, which can, in turn, enhance the enantioselectivity of these reactions. For instance, L-proline derivatives have been successfully used to catalyze the asymmetric aldol reaction between acetone (B3395972) and various aldehydes, yielding β-hydroxy ketones with good enantiomeric excess. sciengine.com The specific stereochemistry of this compound can direct the approach of reactants, leading to the preferential formation of one of the two possible mirror-image products. This control over stereochemistry is paramount in the synthesis of pharmaceuticals and other bioactive compounds where only one enantiomer may exhibit the desired therapeutic effect.

Integration into Complex Molecular Architectures

This ability to dictate molecular conformation is highly sought after in the design of peptidomimetics, compounds that mimic the structure and function of natural peptides but with enhanced stability or activity. The substitution at the Cγ position of the proline ring, as seen in this compound, has been shown to modulate the cis/trans isomerization of the preceding peptide bond and the endo/exo pucker of the pyrrolidine (B122466) ring, both of which are key determinants of peptide conformation. nih.gov

Precursors for Bioactive Compounds and Specialty Chemicals

This compound serves as a crucial precursor in the synthesis of a variety of bioactive compounds and specialty chemicals. Its halogenated nature provides a handle for further chemical modifications, allowing for the introduction of diverse functional groups. For example, the chlorine atom can be displaced through nucleophilic substitution reactions, enabling the synthesis of a wide array of 4-substituted proline derivatives with unique properties. nih.govsci-hub.se

This versatility has been exploited in the development of novel therapeutic agents. For instance, substituted prolines are found in various natural products with interesting biological activities. sigmaaldrich.com The ability to synthetically access a range of these analogues starting from this compound opens up avenues for structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are made to optimize its biological activity. Furthermore, the development of efficient synthetic routes to these derivatives is crucial for their potential application in the pharmaceutical and agrochemical industries.

Stereocontrolled Incorporation into Natural Product Synthesis (e.g., Chlorinated Cyclic Peptides)

The stereocontrolled synthesis of natural products is a significant challenge in organic chemistry. This compound plays a vital role in the synthesis of certain natural products, particularly chlorinated cyclic peptides. nih.gov Some naturally occurring cyclic peptides, which often exhibit potent biological activities, contain chlorinated proline residues. nih.gov

Medicinal Chemistry and Biological Target Engagement Mechanistic Research Focus

Design and Synthesis of Enzyme Inhibitors and Modulators (e.g., Proteases)

The design of enzyme inhibitors often leverages the unique structural features of amino acid analogs to achieve potency and selectivity. (4R)-4-Chloro-L-proline serves as a valuable scaffold in this regard due to the conformational constraints imposed by its pyrrolidine (B122466) ring and the electronic effects of the chlorine atom. Uncontrolled proteolysis is a factor in many pathophysiological processes, making protease enzymes a key target for inhibitor design. ku.edu The synthesis of proline-based inhibitors can be complex, but established methodologies for the modification of the proline ring provide pathways to novel inhibitor candidates.

A general strategy for the synthesis of 4-substituted proline analogs often begins with a more readily available starting material, such as (cis)-4-hydroxy-L-proline. mdpi.com A representative synthetic approach might involve the following key steps:

Protection: The nitrogen and carboxylic acid functional groups of the starting proline derivative are protected to prevent unwanted side reactions.

Activation of the Hydroxyl Group: The hydroxyl group at the 4-position is converted into a good leaving group, for example, by tosylation or mesylation.

Nucleophilic Substitution: The activated hydroxyl group is then displaced by a chloride ion in an SN2 reaction to introduce the chlorine atom with the desired stereochemistry.

Deprotection: The protecting groups are removed to yield the final this compound derivative.

This scaffold can then be incorporated into larger peptide or small molecule structures designed to target the active site of a specific enzyme. For instance, in the design of protease inhibitors, the this compound moiety could be positioned to interact with specific subsites of the enzyme, with the chlorine atom potentially forming halogen bonds or other favorable interactions. The synthesis of peptidyl Michael acceptors, for example, has been shown to be an effective strategy for creating potent irreversible inactivators of cysteine proteases. ku.edu

Structure-Activity Relationship (SAR) Studies Incorporating this compound

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. The incorporation of this compound into a lead compound can significantly influence its biological activity, and SAR studies help to elucidate the underlying molecular interactions. The introduction of a halogen atom, such as chlorine, can impact a molecule's properties in several ways, including its size, lipophilicity, and electronic character. mdpi.com

Key considerations in the SAR of this compound-containing inhibitors include:

Stereochemistry: The (4R) configuration of the chlorine atom is critical, as it dictates the three-dimensional orientation of the substituent and, consequently, its interaction with the target enzyme. Different stereoisomers would be expected to exhibit distinct binding affinities and inhibitory potencies.

Electronic Effects: The electron-withdrawing nature of the chlorine atom can influence the pKa of nearby functional groups and alter the charge distribution within the inhibitor. This can affect hydrogen bonding and other electrostatic interactions with the enzyme.

Steric Interactions: The size of the chlorine atom can lead to either favorable or unfavorable steric interactions within the enzyme's binding pocket. SAR studies often involve comparing the activity of chloro-substituted analogs with that of other halogenated or non-halogenated derivatives to probe the spatial constraints of the active site. mdpi.com

Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the enzyme's active site, which can contribute to binding affinity.

A hypothetical SAR study on a series of protease inhibitors could involve synthesizing analogs where the this compound is replaced with other 4-substituted prolines (e.g., fluoro, bromo, hydroxyl, methyl). The inhibitory activities of these analogs would then be compared to determine the optimal substituent at this position.

Table 1: Hypothetical Structure-Activity Relationship Data for Proline Analogs in a Protease Inhibitor

4-Substituent on ProlineRelative Inhibitory PotencyRationale for Activity Change
-H1xBaseline activity
-OH2xPotential for hydrogen bonding
-F5xFavorable electronic effects and size
-Cl (4R)10xOptimal balance of size, electronics, and potential for halogen bonding
-Br7xIncreased size may lead to steric hindrance
-CH33xIncreased lipophilicity, but loss of favorable electronic effects

Investigation of Biological Activities and Mechanisms at a Molecular Level

Interactions with Cellular Metabolism and Macromolecule Synthesis

Proline metabolism is intricately linked to cellular energy homeostasis, redox balance, and the synthesis of macromolecules, including proteins. nih.govnih.gov The introduction of a modified amino acid like this compound could potentially perturb these processes. While direct studies on this specific compound are limited, inferences can be drawn from our understanding of proline metabolism.

Proline is synthesized from glutamate (B1630785) and can be catabolized to generate ATP and reactive oxygen species (ROS). nih.govnih.gov A chlorinated analog might interfere with the enzymes involved in these pathways, such as proline dehydrogenase (PRODH) or pyrroline-5-carboxylate reductase (PYCR). nih.gov Inhibition of these enzymes could disrupt the cellular energy supply and redox signaling.

Furthermore, proline is an essential component of proteins, and its availability can be a rate-limiting factor for protein synthesis. nih.govfrontiersin.org A shortage of proline can impair cell growth by affecting both protein and nucleotide synthesis. nih.gov It is plausible that this compound could act as an antagonist of proline incorporation into proteins, potentially by being recognized by prolyl-tRNA synthetase but then failing to be efficiently transferred to the growing polypeptide chain. This could lead to the production of truncated or misfolded proteins, triggering cellular stress responses.

Role in Receptor Binding and Signaling Pathways (Theoretical/Hypothesized)

The concept of cellular receptors as specific binding sites for signaling molecules has been a cornerstone of pharmacology for over a century. nih.gov While there is no direct evidence for a specific receptor for this compound, its structural similarity to L-proline suggests a potential for interaction with proline-binding proteins and receptors.

Theoretically, this compound could interact with signaling pathways in several ways:

Competitive Antagonism: It could compete with L-proline for binding to a receptor or enzyme active site, thereby blocking the normal physiological response. The intensity of a pharmacological effect is often proportional to the number of receptors occupied by the active substance. nih.gov

Allosteric Modulation: It might bind to an allosteric site on a receptor, modulating the binding of the primary ligand and altering the downstream signaling cascade. The discovery of receptor-receptor interactions has expanded our understanding of how G protein-coupled receptors (GPCRs) operate as complexes, where the binding of a ligand to one protomer can influence the others. nih.gov

Mimicry of Neurotransmitters: Proline itself has been suggested to have neuromodulatory effects. A chlorinated derivative could potentially mimic or antagonize the actions of neurotransmitters at their receptors, particularly those that recognize amino acid-like structures.

It is important to emphasize that these are hypothetical mechanisms, and further research would be required to identify any specific receptor interactions of this compound and to elucidate its role in any signaling pathways.

Occurrence and Biosynthesis of Chlorinated Proline Moieties in Natural Products

While this compound itself is not a widely reported natural product, the enzymatic halogenation of amino acids is a known biosynthetic strategy in nature. springernature.com Nature has evolved a variety of halogenase enzymes to incorporate halogens into diverse substrates with high regio- and stereoselectivity. acs.org The biosynthesis of chlorinated proline moieties in natural products would likely involve a dedicated halogenase enzyme that acts on a proline substrate.

The biosynthesis can be conceptualized in the following steps:

Synthesis of the Proline Scaffold: The basic L-proline ring is synthesized from glutamate via the action of enzymes such as γ-glutamyl kinase, γ-glutamyl phosphate (B84403) reductase, and pyrroline-5-carboxylate reductase. nih.gov

Enzymatic Chlorination: A halogenase enzyme would then catalyze the chlorination of the proline ring at the C4 position. Flavin-dependent halogenases are a major family of enzymes responsible for regioselective halogenation. nih.gov These enzymes typically use a flavin cofactor, molecular oxygen, and a halide salt to generate a reactive chlorinating species. pnas.org

Stereochemical Control: The enzyme's active site would orient the proline substrate in a way that ensures the chlorine is added with the specific (4R) stereochemistry.

The discovery of radical halogenases that can directly modify amino acids has expanded our understanding of the scope of enzymatic halogenation. springernature.com For example, the biosynthesis of (2S,4R)-chlorolysine is initiated by the radical chlorination of the C4 position of L-lysine by a radical halogenase. nih.gov A similar mechanism could be envisioned for the chlorination of proline.

Catalytic Applications of 4r 4 Chloro L Proline Derived Organocatalysts and Chiral Selectors

Asymmetric Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. Derivatives of (4R)-4-chloro-L-proline have been explored as organocatalysts, leveraging the inherent chirality of the proline backbone and the electronic influence of the chloro substituent to control the stereochemical outcome of reactions.

Enantioselective Transformations (e.g., Aldol (B89426) Reactions, Michael Additions, Baylis-Hillman Reactions)

Derivatives of proline and its substituted analogues, including those with a 4-chloro substituent, are effective catalysts for a variety of enantioselective carbon-carbon bond-forming reactions. These reactions are fundamental in the synthesis of complex, biologically active molecules.

Aldol Reactions: The asymmetric aldol reaction, which forms a new carbon-carbon bond and creates up to two new stereocenters, is a cornerstone of organic synthesis. Proline-based catalysts are well-known to facilitate direct asymmetric aldol reactions. nih.gov For instance, L-proline has been shown to catalyze the reaction between acetone (B3395972) and various aldehydes. sciengine.com The introduction of substituents on the proline ring, such as a chloro group, can modulate the catalyst's activity and selectivity. While specific data on this compound catalyzed aldol reactions is limited in the provided results, the general principle involves the formation of an enamine intermediate between the ketone and the proline catalyst, which then attacks the aldehyde with high facial selectivity. nih.gov Research on related 4-hydroxyprolinamide organocatalysts has demonstrated excellent yields, diastereoselectivities, and enantioselectivities in aldol reactions. tudublin.ie The development of combined proline-surfactant organocatalysts has also enabled highly diastereo- and enantioselective aqueous direct cross-aldol reactions of aldehydes. organic-chemistry.orgtohoku.ac.jp

Table 1: Representative Proline-Catalyzed Asymmetric Aldol Reactions

CatalystAldehydeKetoneSolventYield (%)ee (%)Reference
L-Proline4-NitrobenzaldehydeAcetonescCO2-84 sciengine.com
L-Proline4-ChlorobenzaldehydeAcetone-5069 sciengine.com
Prolinamide DerivativeAromatic AldehydesKetonesWaterHighup to 98 researchgate.net
(2S,4R)-4-decanoyloxypyrrolidine-2-carboxylic acido-ChlorobenzaldehydePropanalWater9799 tohoku.ac.jp

Michael Additions: The asymmetric Michael addition is another crucial carbon-carbon bond-forming reaction, involving the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Organocatalysts derived from proline and its analogues have been successfully employed in these transformations. researchgate.net Specifically, 4-hydroxyprolinamides have been shown to be effective organocatalysts for the asymmetric conjugate addition of aldehydes to nitroolefins, achieving excellent yields and high stereoselectivities. tudublin.ie The mechanism is believed to proceed through an enamine intermediate, similar to the aldol reaction, with the substituent at the 4-position influencing the stereochemical outcome. researchgate.net

Table 2: Asymmetric Michael Addition Catalyzed by a Proline Derivative

CatalystSubstrate 1Substrate 2Yield (%)dr (syn:anti)ee (%) (syn)Reference
4-HydroxyprolinamideAldehydeNitroolefinup to 9899:1up to 98 tudublin.ie

Baylis-Hillman Reactions: The Morita-Baylis-Hillman (MBH) reaction is an atom-economical carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, typically catalyzed by a nucleophilic amine or phosphine. tib.eunih.gov Proline and its derivatives have been investigated as catalysts for asymmetric versions of this reaction. uni-regensburg.de While direct catalysis by this compound is not extensively detailed, the influence of substituents on the proline ring is a key area of research in the development of more efficient and selective MBH catalysts. uni-regensburg.de For example, L-proline has been used in combination with other co-catalysts to promote the Baylis-Hillman reaction. uni-regensburg.de

Design Principles for this compound Based Organocatalysts

The design of effective organocatalysts based on the this compound scaffold follows several key principles aimed at maximizing catalytic activity and stereocontrol. The inherent chirality of the L-proline backbone provides the fundamental asymmetric environment.

The introduction of a chlorine atom at the 4R-position serves multiple purposes:

Steric Influence: The bulky chlorine atom can create a more defined chiral pocket around the catalytic site, enhancing facial discrimination of the incoming substrates. This steric hindrance can lead to higher enantioselectivities.

Electronic Effects: The electron-withdrawing nature of the chlorine atom can influence the electronic properties of the pyrrolidine (B122466) ring and the catalytically active secondary amine. This can affect the pKa of the amine and the stability of key intermediates, such as the enamine, thereby modulating the reaction rate and selectivity.

Further modifications to the this compound structure, such as derivatization of the carboxylic acid or the secondary amine, allow for the fine-tuning of the catalyst's properties. For instance, converting the carboxylic acid to an amide or ester can alter the catalyst's solubility and steric profile. Attaching bulky groups to the nitrogen atom can further enhance stereocontrol. The goal is to create a well-defined and rigid catalytic environment that forces the substrates to approach in a specific orientation, leading to the desired stereochemical outcome.

Chiral Stationary Phases and Selectors in Enantiomer Separation

The ability to separate enantiomers is critical in the pharmaceutical and chemical industries. Chiral chromatography is a primary technique for this purpose, relying on chiral stationary phases (CSPs) that can selectively interact with one enantiomer over the other. Derivatives of this compound have shown potential in this area.

Applications in Chromatography (e.g., Counter-Current Chromatography)

Counter-current chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support, making it suitable for the preparative separation of delicate compounds. researchgate.net In the context of enantiomer separation, a chiral selector is dissolved in one of the liquid phases. Derivatives of L-proline and its substituted analogues, such as (4R)-hydroxy-L-proline, have been evaluated as chiral selectors in CCC for the separation of racemic compounds like N-(3,5-dinitrobenzoyl)-leucine. researchgate.netresearchgate.net The choice of the biphasic solvent system is crucial for achieving an appropriate distribution of both the chiral selector and the racemate between the two liquid phases. researchgate.net While specific applications of this compound in CCC are not detailed in the provided search results, the principles derived from studies on similar proline derivatives are directly applicable. The performance of these chiral selectors is dependent on their solubility and the enantioselectivity they exhibit in a given solvent system. researchgate.net

Principles of Enantioselective Recognition

The separation of enantiomers on a chiral stationary phase or with a chiral selector is based on the formation of transient, diastereomeric complexes between the chiral selector and the individual enantiomers of the analyte. The differing stabilities of these diastereomeric complexes lead to different retention times in chromatography, thus enabling separation.

For proline-based chiral selectors, several types of interactions are believed to contribute to enantioselective recognition:

Hydrogen Bonding: The carboxylic acid and secondary amine groups of the proline ring can act as hydrogen bond donors and acceptors.

Dipole-Dipole Interactions: The polar functional groups in both the selector and the analyte can engage in dipole-dipole interactions.

Steric Repulsion: The rigid, chiral structure of the proline ring and its substituents create a specific three-dimensional environment. One enantiomer of the analyte will fit more favorably into this chiral cavity, while the other will experience steric hindrance, leading to a less stable complex.

π-π Interactions: If the proline derivative or the analyte contains aromatic rings, π-π stacking can be a significant contributor to the binding and chiral recognition process. researchgate.net

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Routes

The precise spatial arrangement of the chlorine atom in (4R)-4-Chloro-L-proline is critical to its function. Consequently, the development of efficient and highly stereoselective synthetic methods is a major focus of ongoing research. While classical approaches exist, emerging strategies aim to provide more versatile, efficient, and scalable access to this and related 4-substituted proline analogs.

Future research is centered on several key strategies:

Phase-Transfer Catalysis (PTC): This technique is gaining traction for the asymmetric synthesis of proline derivatives. PTC methods allow for the rapid construction of the proline ring from simpler precursors, such as protected glycine (B1666218) Schiff bases, in a few steps with high enantiomeric excess and good control over the diastereoselectivity at the 4-position. acs.orgnih.gov

Modification of Readily Available Precursors: Starting from abundant chiral molecules like (cis)-4-hydroxy-L-proline is a common and effective strategy. mdpi.com A new approach, termed "proline editing," utilizes solid-phase peptide synthesis where a 4-hydroxyproline (B1632879) residue incorporated into a peptide is chemically modified in situ. nih.gov This allows for the stereospecific conversion to a variety of 4-substituted prolines, including chloro-derivatives, without extensive solution-phase synthesis. nih.govscispace.com

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are being explored to introduce a wide range of substituents at the C4 position of the proline ring. clockss.orgthieme.de These methods offer significant flexibility in creating diverse libraries of proline analogs for screening purposes.

Asymmetric Cycloadditions: Copper(I)-catalyzed cascade reactions involving [3+2]-cycloadditions represent a powerful method for constructing highly functionalized proline frameworks with excellent diastereoselectivity, offering another route to complex proline derivatives. mdpi.com

Table 1: Comparison of Emerging Stereoselective Synthetic Strategies for 4-Substituted Prolines

Synthetic Strategy Key Features Advantages Relevant Findings Citations
Phase-Transfer Catalysis (PTC) Asymmetric alkylation of glycine imines catalyzed by chiral phase-transfer catalysts. High enantioselectivity; rapid access to diverse 4-substituted prolines. Synthesized a range of 4-substituted prolines in 4 steps with 27–55% overall yield and >10:1 diastereomeric ratio. acs.orgnih.gov
Proline Editing Post-synthetic modification of 4-hydroxyproline on a solid-phase peptide support. High efficiency; no solution-phase synthesis needed for the final derivative; allows for late-stage diversification. Stereospecific conversion of 4R-Hyp to 122 different 4-substituted prolines demonstrated in a model tetrapeptide. nih.govscispace.com
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling of a proline-derived enol triflate with boronic acids. Broad substrate scope; allows for the introduction of aryl, alkenyl, and alkyl groups. Successfully synthesized various cis- and trans-4-substituted prolinols, which can be oxidized to the corresponding prolines. clockss.orgthieme.de
Cu(I)-Catalyzed Cascade Reaction between CF3-substituted allenynes and tosylazide. High diastereoselectivity; produces highly functionalized proline derivatives. Developed a cascade reaction to afford new proline frameworks with high efficiency. mdpi.com

Advanced Computational Design of this compound Containing Peptides and Proteins

The rigid structure of the proline ring significantly influences the conformation of peptides and proteins. The introduction of an electronegative substituent like chlorine at the 4R-position further biases the ring's pucker (a specific 3D conformation) and the cis/trans isomerism of the preceding peptide bond. mdpi.comnih.gov Advanced computational methods are becoming indispensable tools for predicting and understanding these structural consequences.

Emerging research in this area includes:

High-Temperature Molecular Dynamics (MD) Simulations: Standard MD simulations often struggle to adequately sample the high-energy barrier of proline's cis/trans isomerization. nih.gov High-temperature MD and accelerated MD techniques are being employed to overcome this, allowing for more accurate predictions of the conformational ensembles of proline-containing peptides. nih.govbohrium.com

Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods can provide a more accurate description of the stereoelectronic effects induced by the chlorine atom, which govern the proline ring's conformational preferences. The gauche effect, for instance, dictates that the Cγ-exo pucker is favored for (4R)-substituted prolines with electronegative atoms, a phenomenon that can be precisely modeled. nih.govnih.gov

Structure Prediction and Docking: Computational tools are used to design peptides with enhanced properties. By incorporating this compound, researchers can design peptides with increased stability or higher affinity for specific biological targets. tandfonline.complos.org For example, simulations of ubiquitin with (4R)-fluoroproline (an analogue of chloroproline) revealed stabilizing interactions with neighboring residues, which were later confirmed experimentally. plos.org

Table 2: Computational Approaches for Proline-Containing Peptides | Computational Method | Application | Key Insights for this compound | Citations | | :--- | :--- | :--- | :--- | :--- | | High-Temperature/Accelerated MD | Predicting conformational dynamics and cis/trans isomerization. | Overcomes the high energy barrier of isomerization to provide a more complete picture of the peptide's structural landscape. | nih.govbohrium.com | | Molecular Modeling & Docking | Designing novel peptides and predicting binding to biological targets. | Allows for in silico screening of peptide candidates with tailored properties, such as enhanced binding affinity or stability. | tandfonline.com | | QM/MM Simulations | Analyzing stereoelectronic effects on local conformation. | Provides a highly accurate description of how the chlorine atom influences the proline ring pucker and peptide bond geometry. | nih.govnih.gov | | Ion Mobility-Mass Spectrometry (IM-MS) & Modeling | Differentiating gas-phase conformations of peptide isomers. | Combined with modeling, this experimental technique can validate computational predictions about the existence of distinct cis/trans conformers. | acs.org |

Exploration of New Biological and Pharmacological Targets for this compound Derivatives

The incorporation of this compound and its derivatives into small molecules and peptides is a promising strategy for developing new therapeutic agents. The unique conformational constraints and electronic properties of this amino acid can enhance binding affinity, selectivity, and metabolic stability.

Future research is targeting a diverse range of diseases and biological pathways:

Enzyme Inhibition: Derivatives of substituted prolines are being investigated as inhibitors for various enzymes. For instance, N-(mercaptoacyl)-4-substituted-(S)-prolines have been synthesized and evaluated as potent inhibitors of angiotensin-converting enzyme (ACE) for hypertension treatment. nih.gov

Transporter Modulation: A series of hydroxy-L-proline derivatives, which serve as structural analogues, have been identified as high-affinity inhibitors of the neutral amino acid transporters SLC1A4 and SLC1A5. biorxiv.org These transporters are implicated in a range of physiological and pathophysiological processes, making them attractive drug targets.

Anticancer Agents: Proline-based diketopiperazines (DKPs), which are cyclic dipeptides, have emerged as a privileged scaffold in drug discovery. mdpi.com Their rigid conformation makes them ideal for targeting protein-protein interactions, and many show potential as cytotoxic and antineoplastic agents.

Antibiotics: Researchers are creating non-natural analogues of existing antibiotics to combat rising bacterial resistance. The synthesis of epimers of the amino acid fragment found in the lincosamide antibiotic lincomycin, such as (4S)-1-methyl-4-propyl-L-proline, highlights a strategy that could be applied to this compound to generate novel anti-infective compounds. mdpi.com

Table 3: Potential Pharmacological Targets for this compound Derivatives

Target Class Therapeutic Area Example Derivative Class Mechanism/Rationale Citations
Angiotensin-Converting Enzyme (ACE) Hypertension N-(mercaptoacyl)-4-substituted-(S)-prolines The substituted proline core acts as a scaffold to orient functional groups for potent enzyme inhibition. nih.gov
Amino Acid Transporters (SLC1A4/5) Neurology, Oncology Hydroxy-L-proline derivatives (prolinols) The conformationally restricted proline ring provides a scaffold for developing selective blockers of transporter function. biorxiv.org
Protein-Protein Interactions Oncology Proline-based Diketopiperazines (DKPs) The rigid cyclic structure mimics peptide turns, enabling disruption of protein interactions crucial for cancer cell proliferation. mdpi.com
Bacterial Ribosome/Enzymes Infectious Disease Lincosamide Analogues Modification of the proline moiety of natural antibiotics can lead to new compounds that evade bacterial resistance mechanisms. mdpi.com

Innovative Applications in Material Science and Supramolecular Chemistry

The ability of this compound to induce specific secondary structures is being harnessed in the field of material science. By incorporating this amino acid into synthetic peptides and polymers, scientists can control their self-assembly into well-defined, functional nanomaterials.

Emerging applications in this domain focus on:

Collagen-Mimetic Biomaterials: Collagen, the most abundant protein in mammals, has a triple-helix structure stabilized by (4R)-hydroxyproline. Replacing this with (4R)-4-fluoroproline, a close analogue of this compound, has been shown to create hyperstable triple helices. nih.gov This is due to the strong stereoelectronic effect of the halogen, not hydrogen bonding. nih.govnih.gov This principle is being used to design synthetic collagen-like peptides for use in tissue engineering, hydrogels, and regenerative medicine. nih.govresearchgate.net

Foldamers: These are synthetic oligomers that fold into specific, predictable conformations, much like proteins. ethernet.edu.et Proline derivatives are key components in many foldamer designs because of the conformational constraints they impose. Incorporating this compound could lead to novel folded architectures with functions in catalysis, molecular recognition, or drug delivery.

Self-Assembling Nanostructures: Peptides containing substituted prolines can be designed to self-assemble into complex supramolecular structures. For example, researchers have used electrostatic interactions in peptides containing charged proline derivatives to direct the formation of nanosheets. researchgate.net The unique properties of this compound could be exploited to create novel nanofibers, vesicles, or hydrogels for a variety of applications. mdpi.comresearchgate.net

Table 4: Applications of this compound Analogues in Materials Science

Material Type Key Principle Potential Application Role of Proline Derivative Citations
Collagen-Like Peptides (CLPs) Triple-helix stabilization via stereoelectronic effects. Tissue engineering scaffolds, hydrogels. The (4R)-halogen substituent strongly biases the ring pucker to the Cγ-exo conformation required for a stable triple helix. nih.govnih.gov
Foldamers Conformational control of a synthetic polymer backbone. Biomimetic receptors, catalysts, drug delivery. Acts as a "turn-inducing" monomer to create specific and stable 3D structures. ethernet.edu.et
Supramolecular Assemblies Directed self-assembly of peptide building blocks. Nanofibers, nanosheets, smart delivery systems. Controls peptide conformation to guide assembly through non-covalent interactions into higher-order structures. mdpi.comresearchgate.net

Q & A

Basic: What are the optimal synthetic routes for (4R)-4-Chloro-L-proline, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer:
Synthesis typically involves halogenation of L-proline derivatives. For stereochemical control, pre-protection of the amine and carboxyl groups is critical to avoid side reactions. For example, Scheme 2.29 () outlines the synthesis of hydroxyproline analogues via epoxide ring-opening, which can be adapted using chlorinating agents (e.g., PCl₅ or SOCl₂). Reaction temperature and solvent polarity significantly impact stereoselectivity: low temperatures (~0°C) in aprotic solvents (e.g., DCM) favor retention of the 4R configuration. Post-reaction deprotection (e.g., hydrogenolysis for benzyl esters) and purification via recrystallization or chiral HPLC ensure high enantiomeric excess (≥98%) .

Basic: Which analytical techniques are most effective for confirming the chirality and purity of this compound?

Methodological Answer:

  • X-ray Crystallography : Provides definitive proof of absolute configuration but requires high-quality single crystals .
  • Circular Dichroism (CD) Spectroscopy : Correlates Cotton effects with known chiral proline derivatives to verify stereochemistry .
  • Chiral HPLC : Uses columns like Chirobiotic T (teicoplanin-based) for baseline separation of enantiomers; mobile phase pH (4.0–6.0) optimizes resolution .
  • ¹H/¹³C NMR : Chemical shifts for the C4 chloro group (δ ~4.2 ppm for ¹H, δ ~65 ppm for ¹³C) and coupling constants (J values) confirm spatial arrangement .

Advanced: How can computational models predict the stereochemical outcomes of this compound synthesis?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict energy barriers for chlorination pathways. For instance, comparing syn vs. anti addition mechanisms reveals which pathway minimizes steric hindrance from the pyrrolidine ring. Molecular dynamics simulations further assess solvent effects on conformational stability. These models align with experimental data from Scheme 2.31 (), where steric bulk near C4 dictates R configuration retention .

Advanced: What strategies resolve contradictions in spectroscopic data when characterizing this compound derivatives?

Methodological Answer:

  • Cross-Validation : Combine NMR (NOESY for spatial proximity), IR (C-Cl stretch at ~550 cm⁻¹), and mass spectrometry (HRMS for molecular formula).
  • Isotopic Labeling : Use ²H or ¹³C-labeled precursors to track chlorination sites and eliminate ambiguity in peak assignments .
  • Crystallographic Refinement : When NMR data conflicts with expected structures, re-examining crystal packing effects or hydrogen bonding can explain anomalies .
  • Statistical Analysis : Apply principal component analysis (PCA) to compare spectral datasets with reference compounds .

Basic: What are common pitfalls in the purification of this compound, and how can they be mitigated?

Methodological Answer:

  • Byproduct Formation : Chlorination may yield cis/trans isomers or over-chlorinated products. Use scavengers (e.g., triethylamine) to quench excess chlorinating agents .
  • Solubility Issues : Low solubility in polar solvents complicates crystallization. Gradient pH adjustment (e.g., from 2.0 to 7.0) or mixed solvents (MeOH/H₂O) improves yield .
  • Chiral Purity Loss : Avoid prolonged exposure to acidic/basic conditions during chromatography. Opt for chiral stationary phases (CSPs) with high selectivity .

Advanced: How to design kinetic studies to probe the catalytic role of this compound in enzyme inhibition?

Methodological Answer:

  • Stopped-Flow Kinetics : Monitor real-time binding to enzymes (e.g., prolyl hydroxylases) using fluorescence quenching or UV-Vis spectroscopy .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (ΔG) and stoichiometry by measuring heat changes during inhibitor-enzyme interaction .
  • Isotopic Tracing : Incorporate ³⁶Cl-labeled derivatives to track incorporation into enzyme active sites via autoradiography or LC-MS .
  • Control Experiments : Compare with non-chlorinated analogues (e.g., 4-hydroxy-L-proline) to isolate the chloro group’s electronic effects .

Basic: How does the electronic nature of the C4 chloro group influence this compound’s reactivity in peptide synthesis?

Methodological Answer:
The electron-withdrawing Cl group increases electrophilicity at C4, enhancing nucleophilic attack during peptide coupling. However, it also destabilizes the transition state in N-alkylation reactions. Use mild coupling agents (e.g., HATU) and low-temperature (-20°C) conditions to minimize racemization. Steric effects from the 4R configuration further slow undesired side reactions, as shown in comparative studies with 4S isomers .

Advanced: What statistical approaches are recommended for analyzing contradictory bioactivity data across this compound derivatives?

Methodological Answer:

  • Meta-Analysis : Pool data from multiple studies using random-effects models to account for variability in assay conditions (e.g., cell lines, incubation times) .
  • Multivariate Regression : Identify confounding variables (e.g., lipophilicity, steric parameters) that explain discrepancies in IC₅₀ values .
  • Bayesian Inference : Update potency predictions iteratively as new structural-activity data emerges, reducing bias from outlier datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.